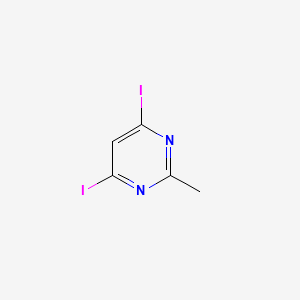

4,6-Diiodo-2-methylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-diiodo-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4I2N2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRCTNAFIAHOAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90574200 | |

| Record name | 4,6-Diiodo-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66298-49-5 | |

| Record name | 4,6-Diiodo-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4,6-Diiodo-2-methylpyrimidine from 4,6-dihydroxy-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust two-step synthetic route for the preparation of 4,6-diiodo-2-methylpyrimidine, a valuable building block in medicinal chemistry and drug development, starting from the readily available 4,6-dihydroxy-2-methylpyrimidine. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful synthesis and characterization of this target compound.

Synthetic Strategy Overview

The synthesis of this compound from 4,6-dihydroxy-2-methylpyrimidine is efficiently achieved through a two-step process. The initial step involves the conversion of the dihydroxy pyrimidine to a dichloro intermediate. This is followed by a halogen exchange reaction to yield the final diiodo product.

An In-depth Technical Guide to the Spectroscopic Characterization of 4,6-Diiodo-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of 4,6-Diiodo-2-methylpyrimidine, a halogenated heterocyclic compound of interest in synthetic and medicinal chemistry. This document outlines the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound. Detailed experimental protocols for obtaining ¹H NMR, ¹³C NMR, and mass spectra are provided to guide researchers in the structural elucidation of this and similar molecules. The guide also includes a schematic representation of the analytical workflow, offering a clear visual aid for the characterization process.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in a vast array of biologically active molecules, including nucleobases and numerous pharmaceuticals. The introduction of halogen atoms, such as iodine, into the pyrimidine ring can significantly modulate the compound's physicochemical properties and biological activity. This compound is a key synthetic intermediate, and its unambiguous characterization is paramount for its application in further chemical synthesis and drug discovery. This guide focuses on the application of NMR and mass spectrometry, two of the most powerful analytical techniques for molecular structure determination, to the characterization of this compound.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for this compound, the following data has been predicted based on established spectroscopic principles and data from analogous structures.

Predicted Nuclear Magnetic Resonance (NMR) Data

The predicted ¹H and ¹³C NMR data are summarized in Table 1. These predictions are based on the analysis of substituent effects on the pyrimidine ring. The presence of two electronegative iodine atoms is expected to significantly influence the chemical shifts of the ring proton and carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Integration |

| ¹H | C5-H | ~7.8 - 8.2 | Singlet (s) | 1H |

| -CH₃ | ~2.5 - 2.8 | Singlet (s) | 3H | |

| ¹³C | C2 | ~165 - 170 | - | - |

| C4/C6 | ~100 - 110 | - | - | |

| C5 | ~130 - 135 | - | - | |

| -CH₃ | ~20 - 25 | - | - |

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) and are expected to be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

Predicted Mass Spectrometry (MS) Data

The predicted mass spectrometry data for this compound is presented in Table 2. The molecular weight of this compound (C₅H₄I₂N₂) is 345.91 g/mol . The mass spectrum is expected to show a prominent molecular ion peak.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z (predicted) | Relative Intensity | Assignment |

| 346 | High | [M+H]⁺ (Molecular ion + 1) |

| 345 | High | [M]⁺ (Molecular ion) |

| 219 | Moderate | [M-I]⁺ |

| 127 | Moderate to High | [I]⁺ |

| 92 | Moderate | [M-2I]⁺ |

Note: Fragmentation patterns can vary depending on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Synthesis of this compound

This compound can be synthesized from 4,6-dihydroxy-2-methylpyrimidine. The dihydroxy precursor is first synthesized by the condensation of acetamidine hydrochloride and a malonic ester. The resulting 4,6-dihydroxy-2-methylpyrimidine is then subjected to a halogenation reaction, for instance, using a reagent like phosphorus oxyiodide or a combination of iodine and a suitable reagent, to yield the diiodo- product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.2.1. Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid spectral artifacts.

-

Sample Quantity: Weigh approximately 5-10 mg of the purified compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube and add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Cap the NMR tube and gently agitate or use a vortex mixer to ensure the sample is completely dissolved.

3.2.2. ¹H NMR Acquisition

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquisition Parameters: Acquire the ¹H NMR spectrum using standard parameters. A spectral width of 0-12 ppm is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (commonly 16 or 32 scans).

3.2.3. ¹³C NMR Acquisition

-

Instrument Setup: Use the same sample prepared for ¹H NMR. Tune the probe for ¹³C observation.

-

Acquisition Parameters: Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence. A spectral width of 0-200 ppm is generally appropriate. A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

3.3.1. Sample Preparation

-

Sample Purity: Use a purified sample of this compound.

-

Solvent Selection: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

3.3.2. Mass Spectrum Acquisition (Electron Ionization - EI)

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), leading to ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

3.3.3. Mass Spectrum Acquisition (Electrospray Ionization - ESI)

-

Sample Introduction: Infuse the prepared solution directly into the ESI source at a constant flow rate.

-

Ionization: A high voltage is applied to the sample solution as it exits a capillary, forming a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis and Detection: The ions are then transferred to the mass analyzer and detector to generate the mass spectrum.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Caption: Logical relationship of spectroscopic data to the structural confirmation of the compound.

Conclusion

The structural characterization of this compound is readily achievable through the combined application of NMR spectroscopy and mass spectrometry. This technical guide provides researchers with the foundational predicted data and detailed experimental protocols necessary to confidently identify and characterize this important synthetic intermediate. The provided workflows offer a clear and logical approach to the synthesis and analysis of this and related pyrimidine derivatives, facilitating their use in further research and development.

CAS number and molecular weight of 4,6-Diiodo-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,6-Diiodo-2-methylpyrimidine, a halogenated heterocyclic compound with significant potential in synthetic organic chemistry and drug discovery. While direct extensive research on this specific molecule is limited, this document extrapolates its properties, potential synthesis, and applications based on the well-established chemistry of pyrimidines and iodo-substituted aromatics.

Core Compound Data

A summary of the fundamental properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 66298-49-5 | [1] |

| Molecular Formula | C₅H₄I₂N₂ | |

| Molecular Weight | 345.91 g/mol | |

| Canonical SMILES | CC1=NC(=CC(=N1)I)I | |

| Physical State | Solid (predicted) |

Synthetic Pathways and Experimental Protocols

Step 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

The initial precursor, 4,6-dihydroxy-2-methylpyrimidine, can be synthesized via the condensation of acetamidine hydrochloride and a malonic ester, such as diethyl malonate or dimethyl malonate, in the presence of a base like sodium methoxide.[2][3]

Experimental Protocol:

-

In a reaction vessel under an inert atmosphere, dissolve sodium methoxide in methanol at a reduced temperature (e.g., in an ice bath).

-

To this solution, add dimethyl malonate and acetamidine hydrochloride.

-

Allow the reaction mixture to warm to room temperature (18-25 °C) and stir for 3-5 hours.

-

Remove the methanol via distillation under reduced pressure.

-

Dissolve the resulting residue in water and acidify with hydrochloric acid to a pH of 1-2 to precipitate the product.

-

Isolate the white solid of 4,6-dihydroxy-2-methylpyrimidine by suction filtration, followed by washing with cold water and drying.

Step 2: Synthesis of 4,6-Dichloro-2-methylpyrimidine

The dihydroxy pyrimidine is then converted to the dichloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[4]

Experimental Protocol:

-

To a flask containing 4,6-dihydroxy-2-methylpyrimidine, add phosphorus oxychloride.

-

Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, carefully quench the reaction mixture by pouring it over crushed ice.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4,6-dichloro-2-methylpyrimidine.

Step 3: Synthesis of this compound

The final iodination step can be achieved through a Finkelstein-like reaction or by using an electrophilic iodinating reagent. A general method for the iodination of pyrimidines involves the use of iodine in the presence of a silver salt.[5]

Experimental Protocol (Hypothetical):

-

In a suitable solvent, dissolve 4,6-dichloro-2-methylpyrimidine.

-

Add an excess of sodium iodide.

-

The reaction may require heating or the use of a catalyst to facilitate the halogen exchange.

-

Alternatively, treat the dichloro-pyrimidine with molecular iodine and a silver salt, such as silver nitrate, under solvent-free mechanochemical conditions (grinding).[5]

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, work up the reaction mixture by removing the solvent, partitioning between an organic solvent and water, and purifying the product by column chromatography.

Potential Applications in Organic Synthesis

Based on its structure, this compound is an excellent candidate as a building block in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules for pharmaceuticals and materials science. The two iodine atoms provide reactive sites for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The iodo-substituents are highly reactive in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions.

-

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or boronic ester in the presence of a palladium catalyst and a base to form a C-C bond. This is a powerful method for introducing aryl or vinyl substituents at the 4 and 6 positions of the pyrimidine ring.[6][7][8]

-

Sonogashira Coupling: This reaction couples the diiodopyrimidine with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.[9][10][11][12] This is a key method for the synthesis of arylalkynes, which are important intermediates in medicinal chemistry.

The following diagram illustrates a generalized workflow for the application of this compound in sequential cross-coupling reactions.

Potential Biological Activity and Signaling Pathways

While no specific biological activities for this compound have been reported, the pyrimidine scaffold is a well-known pharmacophore present in a vast array of biologically active compounds, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[13][14][15][16][17][18]

The introduction of iodine atoms can significantly modulate the biological activity of a molecule by increasing its lipophilicity, which can enhance cell membrane permeability, and by participating in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding.

Given the prevalence of pyrimidine derivatives as kinase inhibitors in oncology, it is plausible that derivatives of this compound could be synthesized and screened for activity against various protein kinases. Many kinase inhibitors target ATP-binding sites, and the substituted pyrimidine core could serve as a scaffold to present functional groups that interact with key residues in these sites.

The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as a kinase inhibitor.

Conclusion

This compound is a valuable, though under-explored, chemical entity. Its primary utility for researchers lies in its potential as a versatile building block for the synthesis of more complex, biologically active molecules through modern cross-coupling methodologies. The presence of two reactive iodine atoms on the privileged pyrimidine scaffold makes it an attractive starting material for the generation of compound libraries for high-throughput screening in drug discovery programs, particularly in the areas of oncology and infectious diseases. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its potential.

References

- 1. 66298-49-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 3. tsijournals.com [tsijournals.com]

- 4. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. wjarr.com [wjarr.com]

- 14. juniperpublishers.com [juniperpublishers.com]

- 15. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 4,6-Diiodo-2-methylpyrimidine: A Technical Guide to Solubility and Stability

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Diiodo-2-methylpyrimidine is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its physicochemical properties is paramount for its successful application. This guide focuses on two critical attributes: solubility in common organic solvents and chemical stability under various conditions. While experimental data for this specific molecule is scarce, this document outlines the foundational principles and detailed experimental protocols necessary for its characterization. The presented data for a structurally related compound, 4,6-dichloro-2-methylpyrimidine, can serve as a preliminary reference.

Solubility Profile

The solubility of a compound is a critical factor in drug discovery and development, influencing everything from reaction kinetics to bioavailability. The principle of "like dissolves like" generally governs solubility, with polar compounds dissolving in polar solvents and non-polar compounds in non-polar solvents. The presence of two iodine atoms on the pyrimidine ring of this compound is expected to significantly influence its solubility profile, likely rendering it poorly soluble in aqueous solutions and more soluble in organic solvents.

Factors Influencing Solubility

Several factors will dictate the solubility of this compound:

-

Solvent Polarity: A range of organic solvents with varying polarities should be tested to establish a comprehensive solubility profile.

-

Temperature: Solubility is generally temperature-dependent, often increasing with a rise in temperature.

-

Crystalline Structure: The crystal lattice energy of the solid compound can significantly impact its solubility.

Illustrative Solubility Data

In the absence of specific data for this compound, the following table provides qualitative solubility information for the analogous compound, 4,6-dichloro-2-methylpyrimidine, to guide initial solvent selection.

| Organic Solvent | Polarity Index | Expected Qualitative Solubility of this compound (Illustrative) |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble |

| N,N-Dimethylformamide (DMF) | 6.4 | Soluble |

| Dichloromethane (DCM) | 3.1 | Soluble |

| Acetone | 5.1 | Moderately Soluble |

| Acetonitrile | 5.8 | Moderately Soluble |

| Ethyl Acetate | 4.4 | Sparingly Soluble |

| Methanol | 5.1 | Sparingly Soluble |

| Ethanol | 4.3 | Sparingly Soluble |

| Toluene | 2.4 | Slightly Soluble |

| Heptane | 0.1 | Insoluble |

Note: This data is for illustrative purposes and should be confirmed by experimental analysis.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial. The following are standard protocols for both thermodynamic and kinetic solubility assessment.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume of the selected organic solvent into each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation of Solubility: The determined concentration of the saturated solution represents the thermodynamic solubility.

Kinetic Solubility

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Add the appropriate aqueous buffer or organic solvent to the wells of a microtiter plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the wells to achieve the desired final concentration.

-

Incubation: Incubate the plate at a specific temperature, typically room temperature, for a short period (e.g., 1-2 hours).

-

Precipitation Detection: Measure the turbidity of the solution in each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

Stability Profile

Assessing the chemical stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.

Factors Influencing Stability

-

Temperature: Elevated temperatures can accelerate degradation.

-

Light: Photodegradation can occur upon exposure to UV or visible light.

-

pH: The compound's stability in solution can be pH-dependent.

-

Oxidation: Susceptibility to oxidation should be evaluated.

Stress Testing

Stress testing is performed to identify likely degradation products and establish the intrinsic stability of the molecule.

| Stress Condition | Typical Protocol |

| Hydrolytic Stability | Incubate solutions of the compound in acidic, neutral, and basic aqueous media (e.g., pH 1.2, 7.0, and 9.0) at elevated temperatures. |

| Oxidative Stability | Expose the compound in solution to an oxidizing agent, such as hydrogen peroxide. |

| Photostability | Expose the solid compound and solutions to a controlled light source (e.g., xenon lamp) according to ICH Q1B guidelines. |

| Thermal Stability | Store the solid compound at elevated temperatures (e.g., 40°C, 60°C) and controlled humidity. |

Experimental Protocol for Stability Assessment

A general protocol for assessing the stability of this compound is as follows:

Methodology:

-

Sample Preparation: Prepare solutions of this compound in the desired solvent or buffer. For solid-state stability, weigh the compound into appropriate vials.

-

Exposure to Stress Conditions: Subject the samples to the stress conditions outlined in the table above for a defined period.

-

Time-Point Sampling: At specified time points, withdraw samples for analysis.

-

Analysis: Use a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the structure of the degradants.

-

Data Evaluation: Plot the concentration of the parent compound versus time to determine the degradation rate.

Conclusion

While specific experimental data for this compound is currently limited, this technical guide provides a robust framework for its systematic characterization. By employing the detailed protocols for solubility and stability testing outlined herein, researchers can generate the critical data needed to advance the development and application of this promising compound. The illustrative data and workflows serve as a practical starting point for designing comprehensive experimental plans.

Spectroscopic Data of 4,6-Diiodo-2-methylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 4,6-Diiodo-2-methylpyrimidine. Due to the limited availability of public experimental data for this specific molecule, this guide leverages computational prediction tools to offer valuable insights for researchers working with this and structurally related compounds. The information is presented in a clear, structured format to facilitate its use in drug development and scientific research.

Predicted Spectroscopic Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound. These predictions were generated using established computational algorithms that analyze the molecule's structure to estimate the resonance frequencies of its nuclei in a magnetic field.

Table 1: Predicted 1H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity |

| CH (pyrimidine ring) | 8.5 - 9.0 | Singlet (s) |

| CH₃ (methyl group) | 2.5 - 3.0 | Singlet (s) |

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at 0.00 ppm. The solvent is assumed to be CDCl₃.

Table 2: Predicted 13C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| C=N (pyrimidine ring) | 165 - 175 |

| C-I (pyrimidine ring) | 90 - 100 |

| C-H (pyrimidine ring) | 145 - 155 |

| CH₃ (methyl group) | 20 - 30 |

Note: Predicted chemical shifts are relative to TMS at 0.00 ppm. The solvent is assumed to be CDCl₃.

Experimental Protocols

The following is a general experimental protocol for acquiring high-quality 1H and 13C NMR spectra of a compound such as this compound.

1. Sample Preparation

-

Sample Purity: Ensure the sample is of high purity (>95%) to avoid the presence of interfering signals from impurities.

-

Sample Concentration: Dissolve approximately 5-10 mg of the compound for 1H NMR and 20-50 mg for 13C NMR in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆).

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent to provide a reference signal at 0.00 ppm.

2. NMR Spectrometer Setup

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Probe Tuning and Matching: Tune and match the NMR probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C) to ensure optimal signal detection.

-

Shimming: Perform magnetic field shimming to optimize the homogeneity of the magnetic field across the sample, which will result in sharper spectral lines.

3. Data Acquisition

-

1H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans.

-

-

13C NMR Spectroscopy:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity.

-

Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for 13C NMR due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is generally sufficient.

-

4. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into a frequency-domain spectrum.

-

Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integration (for 1H NMR): Integrate the area under each peak in the 1H NMR spectrum to determine the relative number of protons contributing to each signal.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound, from sample preparation to final structure elucidation.

The Versatile Scaffold: 4,6-Diiodo-2-methylpyrimidine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including a significant number of approved drugs. Its ability to engage in hydrogen bonding and serve as a bioisostere for purines makes it a cornerstone in the design of molecules targeting a wide array of biological targets. Within the diverse landscape of pyrimidine-based building blocks, 4,6-Diiodo-2-methylpyrimidine stands out as a highly versatile and reactive intermediate. The presence of two iodine atoms at the 4 and 6 positions provides synthetic chemists with powerful handles for molecular elaboration through modern cross-coupling methodologies. This technical guide explores the potential applications of this compound in medicinal chemistry, with a particular focus on its role in the synthesis of kinase inhibitors and other potential therapeutic agents. We will delve into detailed synthetic protocols and the strategic application of this scaffold in drug discovery.

Physicochemical Properties and Synthetic Utility

This compound is a solid at room temperature with a molecular weight of 345.91 g/mol and a molecular formula of C5H4I2N2.[1][2] Its true value in medicinal chemistry lies in the reactivity of the carbon-iodine bonds. Iodine is an excellent leaving group in palladium-catalyzed cross-coupling reactions, making this compound an ideal substrate for reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the facile and regioselective introduction of a wide variety of substituents at the 4 and 6 positions, enabling extensive structure-activity relationship (SAR) studies.

The general synthetic workflow for utilizing this compound is depicted below. The differential reactivity of the two C-I bonds can potentially be exploited for sequential, site-selective functionalization, further enhancing its synthetic utility.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The 4,6-disubstituted pyrimidine scaffold is a well-established core for many kinase inhibitors, as it can effectively mimic the hinge-binding interactions of ATP in the kinase active site. This compound serves as an excellent starting point for the synthesis of libraries of potential kinase inhibitors.

General Scaffold for Kinase Inhibition

The following diagram illustrates a generalized signaling pathway targeted by kinase inhibitors and the workflow for developing them from a 4,6-disubstituted pyrimidine core.

While specific examples starting from this compound are not extensively documented in publicly available literature, the synthetic strategies are well-established for analogous di-chloro pyrimidines. The following sections provide detailed, adaptable protocols for key transformations.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for introducing aryl or heteroaryl moieties, which are common features in kinase inhibitors.

Reaction Scheme:

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

-

Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)

-

Degassed solvent (e.g., 1,4-dioxane/water mixture)

-

Inert gas supply (Nitrogen or Argon)

-

Standard organic synthesis glassware

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (0.02-0.05 eq).

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture, typically between 80-110 °C, and stir for 2 to 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Protocol 2: Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira coupling is employed to introduce alkynyl groups, which can act as linkers or pharmacophoric elements.

Reaction Scheme:

Materials:

-

This compound

-

Terminal alkyne (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Copper(I) co-catalyst (e.g., CuI, 1-10 mol%)

-

Base (e.g., triethylamine, diisopropylethylamine)

-

Degassed solvent (e.g., THF, DMF)

-

Inert gas supply (Nitrogen or Argon)

-

Standard organic synthesis glassware

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and the copper(I) co-catalyst.

-

Add the degassed solvent and the base.

-

Add the terminal alkyne dropwise to the stirred mixture.

-

Stir the reaction at room temperature or with gentle heating for 2 to 24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone for installing amine functionalities, which are crucial for the hinge-binding motif of many kinase inhibitors.

Reaction Scheme:

Conclusion

This compound represents a highly valuable and versatile building block for medicinal chemistry. Its true potential is unlocked through modern palladium-catalyzed cross-coupling reactions, which enable the rapid and efficient synthesis of diverse libraries of compounds. While direct literature examples are emerging, the well-established chemistry of analogous di-halopyrimidines provides a clear roadmap for its application in the discovery of novel therapeutics, particularly in the realm of kinase inhibitors. The detailed protocols and strategic outlines provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this powerful scaffold in their drug discovery endeavors.

References

The Genesis of a Heterocyclic Scaffold: A Technical Guide to the Discovery and History of 2-Methylpyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a cornerstone of heterocyclic chemistry, has long been a focal point of scientific inquiry due to its prevalence in biological systems and its versatile applications in medicinal chemistry. Among its myriad derivatives, the 2-methylpyrimidine scaffold holds a significant position, serving as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a pharmacophore in its own right. This technical guide provides an in-depth exploration of the discovery and historical development of 2-methylpyrimidine derivatives, complete with detailed experimental protocols, quantitative data, and visualizations of key chemical and biological processes.

A Historical Perspective: From Pinner's Landmark Synthesis to Modern Drug Discovery

The journey into the world of pyrimidines began in the late 19th century. A pivotal moment in this exploration was the work of Adolf Pinner in the 1880s. Pinner's synthesis, which involves the condensation of amidines with β-dicarbonyl compounds, provided a foundational method for accessing 2-substituted pyrimidines and opened the door to the systematic study of this class of heterocycles.[1] This reaction remains a cornerstone of pyrimidine chemistry, allowing for the versatile synthesis of a wide array of derivatives.

Early investigations laid the groundwork for the discovery of the immense biological significance of pyrimidines, most notably as core components of the nucleobases uracil, thymine, and cytosine in RNA and DNA. This fundamental role in the chemistry of life has driven continuous research into the synthesis and therapeutic potential of pyrimidine derivatives. The 2-methylpyrimidine moiety, in particular, has emerged as a valuable building block. For instance, 4,6-dihydroxy-2-methylpyrimidine is a key intermediate in the synthesis of the targeted cancer therapy drug Dasatinib.[2] Furthermore, derivatives like 4-amino-5-aminomethyl-2-methylpyrimidine are crucial for the industrial production of Vitamin B1 (thiamine).[3][4]

The versatility of the 2-methylpyrimidine core has led to its incorporation into a diverse range of biologically active molecules, exhibiting properties such as antimicrobial, anti-inflammatory, antiviral, anticancer, and antidiabetic activities.[5][6][7]

Key Synthetic Methodologies: Experimental Protocols

The synthesis of 2-methylpyrimidine derivatives is most classically achieved through the condensation of a β-dicarbonyl compound with an amidine. The following protocols provide detailed examples of established synthetic procedures.

Protocol 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine

This procedure details the reaction of guanidine with acetylacetone to yield 2-amino-4,6-dimethylpyrimidine, a common building block.[1][8][9]

Reaction:

Materials:

-

Guanidine hydrochloride or Guanidine nitrate

-

Acetylacetone (2,4-pentanedione)

-

Sodium carbonate

-

Water

-

In a round-bottom flask, dissolve guanidine hydrochloride (0.052 mol) and sodium carbonate (0.052 mol) in water (15 mL).

-

Add acetylacetone (0.052 mol) to the solution.

-

Heat the reaction mixture to a temperature between 60°C and 95°C. For sonochemical synthesis, the reaction can be conducted at 60°C for 30 minutes. For conventional heating, a reaction time of 2-3 hours at 95-100°C is typical.

-

Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of the product.

-

Collect the solid product by filtration.

-

Wash the filter cake with a small amount of cold water or a 25% brine solution.

-

The crude product can be further purified by recrystallization from hot water after treatment with activated carbon to yield a white solid.

Characterization Data for 2-Amino-4,6-dimethylpyrimidine: [8]

-

Appearance: White solid

-

Melting Point: 152-155 °C

-

¹H-NMR (CDCl₃, 400 MHz) δ: 2.25 (s, 6H, CH₃), 5.36 (bs, 2H, NH₂), 6.33 (s, 1H, Ar-H)

-

FT-IR (KBr, cm⁻¹): 3395-3310 (NH₂ stretching), 3175 (aromatic C-H stretching), 1633 (N-H bending), 1575, 1537 (conjugated C=C stretching)

-

MS (DI) m/z (%): 123 (M⁺)

Protocol 2: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

This protocol describes the synthesis of a key intermediate for various pharmaceuticals via the condensation of acetamidine with a malonic ester.[10]

Reaction:

Materials:

-

Acetamidine hydrochloride

-

Dimethyl malonate

-

Sodium methoxide

-

Methanol

-

Hydrochloric acid (4M)

-

Water

Procedure: [10]

-

In a three-necked flask equipped with a stirrer, add methanol and cool to 0°C in an ice bath.

-

While stirring, add sodium methoxide to the cold methanol.

-

Once the sodium methoxide has dissolved, add dimethyl malonate followed by acetamidine hydrochloride.

-

Remove the ice bath and allow the reaction mixture to warm to 18-25°C.

-

Continue stirring at this temperature for 3-5 hours. The solution will typically become a creamy white suspension.

-

After the reaction is complete, remove the methanol by distillation under reduced pressure.

-

Dissolve the residue in water and adjust the pH to 1-2 with 4M hydrochloric acid.

-

Cool the mixture to 0°C and stir for 3-5 hours to induce crystallization.

-

Collect the white solid product by suction filtration.

-

Wash the product successively with ice-cold water and then ice-cold methanol.

-

Dry the product to obtain 4,6-dihydroxy-2-methylpyrimidine.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis and biological activity of various 2-methylpyrimidine derivatives.

Table 1: Synthesis Yields of Selected 2-Methylpyrimidine Derivatives

| Product | Reactants | Conditions | Yield (%) | Reference |

| 2-Amino-4,6-dimethylpyrimidine | Guanidine nitrate, Acetylacetone, Sodium carbonate | Water, 95°C, 3h | 88.6 | [1] |

| 2-Amino-4,6-dimethylpyrimidine | Guanidine hydrochloride, Acetylacetone, Sodium carbonate | Water, 60°C, 0.5h, Sonication | 75 | [8] |

| 4,6-Dihydroxy-2-methylpyrimidine | Acetamidine hydrochloride, Dimethyl malonate, Sodium methoxide | Methanol, 18-25°C, 4h | 86 | [10] |

| 4,6-Dihydroxy-2-methylpyrimidine | Acetamidine hydrochloride, Dimethyl malonate, Sodium methoxide | Methanol, 18-25°C, 5h | 87 | [10] |

Table 2: In Vitro Anticancer Activity (IC₅₀ Values) of 2-Methylpyrimidine Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Oleoyl Hybrids | HTB-26 (Breast) | 10 - 50 | [11] |

| Oleoyl Hybrids | PC-3 (Pancreatic) | 10 - 50 | [11] |

| Oleoyl Hybrids | HepG2 (Hepatocellular) | 10 - 50 | [11] |

| Imidazo[1,2-a]pyrimidines | MCF-7 (Breast) | 39.0 - 43.4 | [6] |

| Imidazo[1,2-a]pyrimidines | MDA-MB-231 (Breast) | 35.1 - 35.9 | [6] |

| Quinazoline Derivatives | HepG2, MCF-7, MDA-231, HeLa | 1.94 - 7.1 | [12] |

| 2-Aminopyrimidine Derivatives | (β-Glucuronidase Inhibition) | 2.8 - 300.25 | [2] |

Mechanism of Action and Signaling Pathways

The diverse biological activities of 2-methylpyrimidine derivatives stem from their ability to interact with various biological targets. Below are visualizations of representative mechanisms of action.

Anti-inflammatory Pathway: Inhibition of iNOS and COX-2

Certain morpholinopyrimidine derivatives have been shown to exert anti-inflammatory effects by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[7]

Antiviral Mechanism: Inhibition of HCV RNA Polymerase

A 2'-deoxy-2'-fluoro-2'-C-methylcytidine derivative has demonstrated potent anti-HCV activity. Its mechanism involves intracellular phosphorylation to its triphosphate form, which then acts as a competitive inhibitor of the HCV RNA-dependent RNA polymerase (RdRp), ultimately terminating viral RNA replication.[3]

Experimental and Developmental Workflow

The discovery and development of novel 2-methylpyrimidine derivatives typically follow a structured workflow from initial synthesis to biological evaluation.

Conclusion

From the foundational work of Pinner to their current role in cutting-edge drug discovery, 2-methylpyrimidine derivatives have demonstrated enduring importance in chemical and biomedical research. Their synthetic accessibility, coupled with a broad spectrum of biological activities, ensures that this heterocyclic scaffold will remain a fertile ground for the development of novel therapeutics. The protocols, data, and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the potential of these remarkable compounds.

References

- 1. Synthesis of 2-amino-4,6-dimethyl pyrimidine | Semantic Scholar [semanticscholar.org]

- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]

- 3. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signaling pathways and intervention for therapy of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chegg.com [chegg.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Amino-4,6-dimethylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 9. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]

- 10. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Theoretical and Computational Analysis of 4,6-Diiodo-2-methylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed theoretical and computational analysis of 4,6-diiodo-2-methylpyrimidine, a halogenated pyrimidine with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific experimental and theoretical data for this compound, this document outlines a robust framework for its in-silico investigation and experimental characterization. The proposed methodologies are based on established computational and experimental practices for analogous halogenated heterocyclic compounds. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, enabling a thorough exploration of its structural, electronic, and reactive properties.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in numerous biologically active compounds, including pharmaceuticals and agrochemicals. Halogenated pyrimidines, in particular, are versatile building blocks in organic synthesis, primarily due to their reactivity in cross-coupling reactions. The subject of this guide, this compound, is a structurally intriguing molecule featuring two iodine substituents, which are known to influence the electronic properties and reactivity of the pyrimidine core significantly. The presence of iodine atoms suggests a high potential for derivatization through various cross-coupling methodologies, making it a valuable precursor for the synthesis of novel compounds.

This guide will detail a proposed workflow for the comprehensive theoretical and computational analysis of this compound, alongside generalized experimental protocols for its synthesis and characterization.

Proposed Theoretical and Computational Analysis

A thorough in-silico investigation of this compound is essential to understand its intrinsic molecular properties. Density Functional Theory (DFT) is a powerful and widely used computational method for studying the electronic structure and properties of molecules of this nature.

Computational Methodologies

The following computational protocol is proposed for the theoretical analysis of this compound:

-

Software: Gaussian, ORCA, or other suitable quantum chemistry software packages.

-

Method: Density Functional Theory (DFT).

-

Functional: The B3LYP hybrid functional is recommended as a starting point due to its proven performance for a wide range of organic molecules.[1][2] Other functionals, such as M06-2X or ωB97X-D, could also be employed for comparison, especially for non-covalent interactions.

-

Basis Set: For carbon, hydrogen, and nitrogen atoms, the 6-311+G(d,p) basis set is appropriate. For the iodine atoms, the use of a basis set with an effective core potential (ECP), such as LANL2DZdp, is recommended to account for relativistic effects. A systematic study comparing a full-electron basis set with a pseudopotential for the iodine atom could provide valuable insights into the accuracy of the calculations.

-

Solvation Model: To simulate the behavior of the molecule in solution, the Polarizable Continuum Model (PCM) or the SMD solvation model can be utilized, with solvents such as chloroform, DMF, or water.

Key Computational Analyses

The following properties of this compound would be investigated:

-

Geometric Optimization: Determination of the ground state molecular geometry, including bond lengths, bond angles, and dihedral angles.

-

Vibrational Frequency Analysis: Calculation of the vibrational frequencies to confirm the optimized structure as a true minimum on the potential energy surface and to aid in the interpretation of experimental infrared (IR) and Raman spectra.

-

Electronic Structure Analysis:

-

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP): Mapping the MEP surface to identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.

-

Natural Bond Orbital (NBO) Analysis: Investigation of charge distribution, hybridization, and intramolecular interactions.

-

-

Spectroscopic Properties:

-

NMR Spectroscopy: Calculation of the chemical shifts (¹H and ¹³C) for comparison with experimental data.

-

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations to predict the electronic absorption spectra.

-

-

Reactivity Descriptors: Calculation of global reactivity descriptors such as chemical potential, hardness, and electrophilicity to predict the molecule's overall reactivity.

Proposed Computational Workflow

Caption: Proposed computational workflow for the theoretical analysis of this compound.

Data Presentation: Predicted Molecular Properties

The following tables present hypothetical quantitative data that would be obtained from the proposed computational analysis. These values are for illustrative purposes and would need to be confirmed by actual calculations.

Table 1: Predicted Geometrical Parameters

| Parameter | Predicted Value |

| C2-N1 Bond Length (Å) | 1.34 |

| N1-C6 Bond Length (Å) | 1.33 |

| C6-C5 Bond Length (Å) | 1.40 |

| C5-C4 Bond Length (Å) | 1.40 |

| C4-N3 Bond Length (Å) | 1.33 |

| N3-C2 Bond Length (Å) | 1.34 |

| C4-I Bond Length (Å) | 2.10 |

| C6-I Bond Length (Å) | 2.10 |

| C2-C(methyl) Bond Length (Å) | 1.50 |

| N1-C2-N3 Bond Angle (°) | 126.0 |

| C2-N1-C6 Bond Angle (°) | 117.0 |

| N1-C6-C5 Bond Angle (°) | 122.0 |

| C6-C5-C4 Bond Angle (°) | 116.0 |

| C5-C4-N3 Bond Angle (°) | 122.0 |

| C4-N3-C2 Bond Angle (°) | 117.0 |

Table 2: Predicted Electronic and Spectroscopic Properties

| Property | Predicted Value |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.3 |

| Dipole Moment (Debye) | 1.5 |

| ¹H NMR Chemical Shift (ppm) - Methyl | 2.5 |

| ¹H NMR Chemical Shift (ppm) - C5-H | 7.8 |

| ¹³C NMR Chemical Shift (ppm) - C2 | 165.0 |

| ¹³C NMR Chemical Shift (ppm) - C4/C6 | 90.0 |

| ¹³C NMR Chemical Shift (ppm) - C5 | 130.0 |

| ¹³C NMR Chemical Shift (ppm) - Methyl | 24.0 |

| Major UV-Vis Absorption λmax (nm) | 280 |

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and characterization of this compound, based on methods for similar compounds.

Synthesis Protocol: Iodination of 2-methyl-4,6-dihydroxypyrimidine

A potential synthetic route to this compound involves the direct iodination of a suitable precursor, such as 2-methyl-4,6-dihydroxypyrimidine.

Materials:

-

2-methyl-4,6-dihydroxypyrimidine

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-methyl-4,6-dihydroxypyrimidine (1.0 eq.) in anhydrous acetonitrile.

-

To this solution, add N-iodosuccinimide (2.2 eq.) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Characterization Protocols

The synthesized this compound should be thoroughly characterized using a suite of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and environment of the protons.

-

¹³C NMR: To identify the carbon skeleton.

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

-

Infrared (IR) Spectroscopy:

-

To identify the characteristic functional groups and vibrational modes of the molecule.

-

Method: Attenuated Total Reflectance (ATR) or KBr pellet.

-

-

Mass Spectrometry (MS):

-

To determine the molecular weight and fragmentation pattern.

-

Method: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

X-ray Crystallography:

-

To unambiguously determine the three-dimensional molecular structure in the solid state.

-

Procedure: Grow single crystals of the purified compound by slow evaporation of a suitable solvent. Collect diffraction data on a single-crystal X-ray diffractometer.

-

Proposed Experimental Workflow

Caption: Proposed experimental workflow for the synthesis and characterization of this compound.

Potential Applications and Future Directions

The diiodo-substitution pattern of this compound makes it a highly attractive substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. The general reactivity trend for halopyrimidines is I > Br > Cl > F, indicating that the C-I bonds in this molecule should be highly reactive. This opens up avenues for the synthesis of a diverse library of 4,6-disubstituted-2-methylpyrimidine derivatives, which could be screened for biological activity or used in the development of novel organic materials.

Future studies should focus on executing the proposed computational and experimental workflows to gain a comprehensive understanding of this compound. The validated theoretical model can then be used to design new derivatives with tailored electronic and steric properties for specific applications in drug discovery and materials science.

Conclusion

This technical guide has outlined a comprehensive theoretical and experimental roadmap for the study of this compound. By employing the proposed computational methodologies and experimental protocols, researchers can systematically investigate the molecular properties, reactivity, and synthetic potential of this promising halogenated pyrimidine. The insights gained from such studies will be invaluable for the rational design of novel compounds with potential applications in various scientific and industrial fields.

References

A Technical Guide to the Biological Activity Screening of Novel 2-Methylpyrimidine Derivatives

An in-depth technical guide or whitepaper on the core.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Their unique physicochemical properties, including the ability to form multiple hydrogen bonds, allow them to interact effectively with a wide range of biological targets.[1] This has led to their development as anticancer, antimicrobial, antiviral, and anti-inflammatory drugs.[2][3][4] The 2-methylpyrimidine scaffold, in particular, has garnered significant interest as a "privileged structure" in drug discovery. Modifications to this core can modulate the compound's pharmacokinetic and pharmacodynamic properties, leading to the development of potent and selective therapeutic agents.[5][6]

This technical guide provides a comprehensive overview of the methodologies used to screen novel 2-methylpyrimidine derivatives for biological activity. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents. The guide details common experimental protocols, presents quantitative data from recent studies, and visualizes key workflows and signaling pathways.

General Workflow for Biological Activity Screening

The screening process for novel compounds typically follows a logical progression from initial synthesis to in-depth biological characterization. The workflow is designed to efficiently identify promising candidates and elucidate their mechanisms of action.

Caption: General workflow for screening novel 2-methylpyrimidine derivatives.

Anticancer Activity

A primary focus in the study of pyrimidine derivatives is their potential as anticancer agents.[1] These compounds can interfere with critical cellular processes in cancer cells, such as nucleotide metabolism and signal transduction, leading to cell cycle arrest and apoptosis.[7][8]

Data on In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. It represents the concentration required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of various novel pyrimidine derivatives against different human cancer cell lines.

Table 1: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2a | A549 (Lung) | > 50 | [5][9] |

| 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [5][9][10] |

| 2f | A549 (Lung) | > 50 |[5][9] |

Table 2: Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 12a | A549 (Lung) | 47.83 | [11] |

| 12b | A549 (Lung) | 40.54 | [11] |

| 12a | Caco-2 (Colon) | > 50 | [11] |

| 12b | Caco-2 (Colon) | 29.77 | [11] |

| Doxorubicin | A549 (Lung) | 31.32 |[11] |

Table 3: Cytotoxicity of Thiazolo[4,5-d]pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3b | C32 (Melanoma) | 24.4 | [12] |

| 3b | A375 (Melanoma) | 25.4 | [12] |

| 3b | HaCaT (Normal) | 33.5 | [12] |

| 3b | CHO-K1 (Normal) | 75.5 |[12] |

A crucial aspect of anticancer drug development is selectivity. The selectivity index (SI) quantifies a compound's preferential cytotoxicity towards cancer cells over normal cells and is calculated as the ratio of the IC50 on normal cells to the IC50 on cancer cells.[11][13] A drug with an SI value greater than 3 is generally considered to be selective.[13] For example, compound 3b from the thiazolo[4,5-d]pyrimidine series showed an SI of 2.2 for melanoma cells (C32) versus normal CHO-K1 cells, indicating some level of selective activity.[12]

Antimicrobial Activity

Pyrimidine derivatives have also been investigated for their antibacterial and antifungal properties.[3][14][15] The primary metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Data on Antimicrobial Activity

The following table presents MIC values for novel pyrimidine derivatives against various bacterial strains.

Table 4: Antibacterial Activity (MIC in µg/mL) of Pyrimidine Derivatives

| Compound | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | Reference |

|---|---|---|---|---|

| 3a | 7.13 | 8.16 | 9.23 | [14] |

| 3b | 6.18 | 7.12 | 8.15 | [14] |

| 4a | 8.14 | 9.25 | 10.16 | [14] |

| 4b | 7.16 | 8.18 | 9.28 | [14] |

| 4c | 7.12 | 8.15 | 9.24 | [14] |

| 4d | 6.13 | 7.16 | 8.19 | [14] |

| Ampicillin | 12.5 | 12.5 | 12.5 |[14] |

As shown, several synthesized compounds exhibited stronger antibacterial effects against the tested microorganisms compared to the reference drug, Ampicillin.[14]

Enzyme Inhibition

Many pyrimidine-based drugs exert their therapeutic effects by inhibiting specific enzymes.[7] This targeted approach can lead to higher efficacy and reduced side effects. Key enzyme targets include kinases involved in cell signaling and enzymes essential for metabolic pathways.[16]

Data on Enzyme Inhibition

The inhibitory potency of these compounds is quantified by IC50 or the inhibition constant (Ki).[16]

Table 5: Inhibition of Kinases and Metabolic Enzymes by Pyrimidine-Based Drugs

| Inhibitor | Target Enzyme | IC50 (nM) | Inhibition Type | Reference |

|---|---|---|---|---|

| Ibrutinib | Bruton's Tyrosine Kinase (BTK) | 0.5 | Irreversible | [16] |

| Acalabrutinib | Bruton's Tyrosine Kinase (BTK) | 5.1 | Irreversible | [16] |

| Leflunomide | Dihydroorotate Dehydrogenase (DHODH) | 12,000 | Reversible | [16] |

| Brequinar | Dihydroorotate Dehydrogenase (DHODH) | 15 | Reversible |[16] |

Experimental Protocols

Accurate and reproducible data rely on well-defined experimental protocols. This section provides detailed methodologies for key in vitro assays.

MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and metabolic activity. It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[17][18] The amount of formazan produced is proportional to the number of viable cells.[19]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[19][20]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.[19]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[20][21]

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.[19][22]

-

Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to formazan crystals.[22]

-

Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[17][19]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17] Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[17][22]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth) corresponding to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[23] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using broth as the diluent.

-

Inoculation: Add the prepared bacterial inoculum to each well of the plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is critical for drug development. Pyrimidine derivatives often function as antimetabolites or as inhibitors of key signaling pathways.

Antimetabolite Mechanism of Action

Antimetabolites are compounds that are structurally similar to endogenous molecules and can interfere with metabolic pathways. Purine and pyrimidine antimetabolites are converted within the cell into nucleotide analogues, which then inhibit critical enzymes involved in DNA synthesis, leading to DNA damage and apoptosis.[7]

Caption: General mechanism of action for pyrimidine antimetabolites.

Inhibition of the De Novo Pyrimidine Biosynthesis Pathway

The de novo synthesis pathway is essential for providing the necessary pyrimidine nucleotides for rapidly proliferating cells, such as cancer cells.[8] Dihydroorotate dehydrogenase (DHODH) is a key mitochondrial enzyme in this pathway, making it an attractive target for cancer therapy.[8][16]

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway.

Conclusion

The 2-methylpyrimidine scaffold remains a highly valuable starting point for the development of novel therapeutic agents. The systematic screening process, involving a cascade of in vitro assays from broad cytotoxicity and antimicrobial panels to specific enzyme inhibition and mechanism-of-action studies, is crucial for identifying lead compounds. The data and protocols presented in this guide offer a framework for researchers to effectively evaluate the biological activity of new 2-methylpyrimidine derivatives, paving the way for the next generation of targeted therapies.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS [ijprs.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]

- 9. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. clyte.tech [clyte.tech]

- 20. texaschildrens.org [texaschildrens.org]

- 21. Bot Verification [rasayanjournal.co.in]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. ptfarm.pl [ptfarm.pl]

X-ray Crystal Structure of 4,6-Disubstituted-2-Methylpyrimidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the X-ray crystal structure analysis of 4,6-disubstituted-2-methylpyrimidines. Pyrimidine derivatives are a critical class of heterocyclic compounds widely explored in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors in cancer therapy. Understanding their three-dimensional structure at an atomic level through X-ray crystallography is paramount for structure-based drug design and the development of novel therapeutic agents.

Representative Crystal Structure Analysis: 4,6-Dimethyl-2-p-tolylpyrimidine

A key example for which detailed crystallographic data is available is 4,6-dimethyl-2-p-tolylpyrimidine. The analysis of its crystal structure provides valuable insights into the geometry and intermolecular interactions of this class of compounds.

Quantitative Crystallographic Data

The crystallographic data for 4,6-dimethyl-2-p-tolylpyrimidine is summarized in the table below. The molecule is located on a crystallographic mirror plane[1].

| Parameter | Value |

| Chemical Formula | C₁₃H₁₄N₂ |

| Molecular Weight | 198.26 |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 7.2086 (10) |

| b (Å) | 12.4668 (18) |

| c (Å) | 12.4335 (18) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1117.4 (3) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation type | Mo Kα |

| µ (mm⁻¹) | 0.07 |

| R[F² > 2σ(F²)] | 0.042 |

| wR(F²) | 0.131 |

Table 1: Crystallographic data for 4,6-dimethyl-2-p-tolylpyrimidine.[1]

Molecular Geometry

The pyrimidine and the p-tolyl rings in 4,6-dimethyl-2-p-tolylpyrimidine are nearly coplanar, with a dihedral angle of 3.4 (2)° between them[1]. This planarity can influence the packing of the molecules in the crystal lattice and their potential interactions with biological targets. The crystal structure reveals the presence of intermolecular C—H⋯π contacts, which form infinite chains within the crystal[1].

Experimental Protocols

This section details the methodologies for the synthesis and crystallographic analysis of 4,6-disubstituted-2-methylpyrimidines.

Synthesis of 4,6-Disubstituted-2-Methylpyrimidine Precursors

A common precursor for many 4,6-disubstituted-2-methylpyrimidines is 4,6-dihydroxy-2-methylpyrimidine.

Protocol for the Synthesis of 4,6-Dihydroxy-2-methylpyrimidine:

-

Under an ice bath condition, add sodium methoxide, dimethyl malonate, and acetamidine hydrochloride to methanol[2].

-

Remove the ice bath and allow the reaction mixture to warm to 18-25 °C.

-

Stir the reaction for 3-5 hours[2].

-

Remove the methanol by distillation under reduced pressure[2].

-

Dissolve the residue in water and adjust the pH to 1-2 with an appropriate acid[2].

-

Stir the solution at 0 °C for 3-5 hours to induce crystallization[2].

-

Collect the white solid of 4,6-dihydroxy-2-methylpyrimidine by suction filtration, followed by washing and drying[2].

This dihydroxy intermediate can then be converted to other derivatives, such as 4,6-dichloro-2-methylpyrimidine, which serves as a versatile building block for introducing various substituents at the 4 and 6 positions through nucleophilic substitution reactions.

Single Crystal X-ray Diffraction Analysis

The following is a general workflow for the crystallographic analysis of a synthesized 4,6-disubstituted-2-methylpyrimidine derivative.

Protocol for Single Crystal X-ray Diffraction:

-

Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion techniques.

-

Data Collection: Mount a suitable single crystal on a diffractometer equipped with a CCD area detector. Collect diffraction data at a controlled temperature (e.g., 296 K) using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å)[1].

-